3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-propan-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-6(2)9-7-5-10-4-3-8(7)11-12-9;;/h6,10H,3-5H2,1-2H3,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKWLLYYKHMRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC2=C1CNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a ketone or aldehyde. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazolo[4,3-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction can produce an alcohol .
Scientific Research Applications
3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including antiproliferative and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural and Physicochemical Properties
A comparative analysis of substituents, molecular weights, and key physicochemical parameters is provided below:
*Calculated based on molecular formula.
Key Observations :
- Solubility: Dihydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than free bases or monocarbonate esters (e.g., 5-tert-butyl derivative) .
- Crystallinity : Carboxylate-substituted analogs (e.g., 5-tert-butyl 3-ethyl) form stable crystals with defined half-chair conformations, aiding in structural characterization .
c-Met Kinase Inhibition
- Target Compound : Designed as a c-Met inhibitor for anticancer applications. The isopropyl group likely optimizes hydrophobic interactions with the kinase ATP-binding pocket .
- Analog 12f (Propyl Substituent) : Exhibited moderate activity against ESKAPE pathogens (e.g., S. aureus), suggesting scaffold versatility across therapeutic areas .
- Fluorinated Analog : The 7,7-difluoro derivative may enhance metabolic stability due to fluorine’s electron-withdrawing effects, though its biological activity remains uncharacterized .
Antimicrobial Activity
- Compounds with 1,3-oxazol-5-yl substituents (e.g., 12f, 12g) demonstrated variable efficacy against ESKAPE pathogens, with yields and melting points inversely correlated with substituent complexity .
Biological Activity
3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS No. 1269397-52-5) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H17Cl2N3
- Molecular Weight : 238.16 g/mol
- IUPAC Name : this compound
- Purity : ≥ 97% .
Antimicrobial Activity
Research indicates that compounds related to the pyrazolo[4,3-c]pyridine scaffold exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives show high bioactivity against various bacterial strains. Specifically, compounds derived from this scaffold have been noted for their effectiveness against Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µM |
| Compound B | S. aureus | 75 µM |
| Compound C | P. aeruginosa | 100 µM |
These findings suggest that modifications to the pyrazolo[4,3-c]pyridine structure can enhance antibacterial efficacy.
Anticancer Potential
The anticancer activity of this compound has been explored in several studies. One notable study reported that compounds with this structure induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin . This suggests a potential role for this compound in cancer therapy.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by affecting mitochondrial function and activating caspases.
- Interference with Cell Cycle Progression : Certain studies indicate that these compounds can disrupt normal cell cycle regulation in tumor cells.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various pyrazolo[4,3-c]pyridine derivatives against common pathogens. The results showed that compounds with an isopropyl group exhibited enhanced activity compared to their unsubstituted counterparts .
Study on Anticancer Activity
In another investigation focusing on anticancer properties, researchers synthesized several derivatives of the pyrazolo[4,3-c]pyridine framework and tested their cytotoxic effects on different cancer cell lines. The study concluded that specific modifications significantly increased cytotoxicity and apoptosis induction compared to standard treatments .
Q & A
Q. What are the optimal synthetic routes for preparing 3-isopropyl-substituted pyrazolopiperidine derivatives, and how can reaction yields be improved?
The synthesis typically involves cyclocondensation of hydrazines with ketones or aldehydes, followed by alkylation. For example, Guo (2011) reported alkylation of pyrazolopiperidine precursors using NaH and 2-bromopropane in THF at 273 K, yielding crystalline products after recrystallization in ethanol . To improve yields:
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be utilized to characterize pyrazolopiperidine derivatives?
- ¹H/¹³C NMR : Identify substituents via chemical shifts. For instance, isopropyl groups show doublets at δ ~1.2–1.4 ppm (CH₃) and septets at δ ~2.8–3.2 ppm (CH) .
- MS : Confirm molecular weight via ESI-MS. In evidence 3, derivatives like 12f (C₁₄H₂₁N₃O) showed [M+H]⁺ peaks at m/z 256.2 .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrazolopiperidine core .
Q. What crystallographic parameters are critical for resolving the structure of pyrazolopiperidine derivatives?
Key parameters include:
- Space group (e.g., monoclinic P2₁/c in evidence 2) and unit cell dimensions (e.g., a = 13.017 Å, β = 115.76°) .
- Hydrogen bonding : Weak C–H···O interactions stabilize crystal packing (e.g., bond lengths ~2.5–2.7 Å in evidence 16) .
- Displacement parameters : Anisotropic refinement of non-H atoms (e.g., Uₙₒₙ-H ~0.05–0.10 Ų) .
Advanced Research Questions
Q. How can SHELX software be applied to refine crystallographic data for pyrazolopiperidine derivatives?
- SHELXL : Use for small-molecule refinement. Input .hkl files, assign atom types, and apply restraints for disordered groups (e.g., isopropyl rotamers) .
- Validation : Check R₁ (e.g., 0.060 in evidence 8) and wR₂ (e.g., 0.128) against thresholds (R₁ < 0.07 for high-quality data) .
- Hydrogen placement : Geometrically fix H atoms with riding models (C–H = 0.98–1.00 Å) .
Q. How can structural data guide the design of pyrazolopiperidine-based c-Met kinase inhibitors?
- Scaffold modification : Replace the 3-isopropyl group with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions with kinase pockets .
- Docking studies : Align derivatives with c-Met’s ATP-binding domain (PDB: 3LQ8) using AutoDock Vina.
- SAR : In evidence 9, derivatives with pyrazolopiperidine cores showed IC₅₀ < 100 nM, correlating with substituent hydrophobicity .
Q. What strategies resolve contradictions in pharmacological data for pyrazolopiperidine derivatives?
- Dose-response curves : Test compounds across concentrations (e.g., 0.1–100 µM) to identify off-target effects .
- Cellular vs. enzymatic assays : Compare IC₅₀ values (e.g., evidence 17’s M. tuberculosis inhibitors showed discrepancies due to cell permeability) .
- Metabolic stability : Assess liver microsome degradation to rule out false negatives .
Q. How can hydrogen bonding networks in pyrazolopiperidine crystals inform solid-state reactivity?
Q. What methods validate the purity of pyrazolopiperidine dihydrochloride salts for biological testing?
Q. How can pyrazolopiperidine derivatives be optimized for antimicrobial activity against ESKAPE pathogens?
Q. What are the best practices for refining twinned or high-resolution macromolecular data with SHELX?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
